4-phenyl-1H-pyrazol-5-amine

Catalog No.
S1895415
CAS No.
5591-70-8
M.F
C9H9N3
M. Wt
159.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-phenyl-1H-pyrazol-5-amine

CAS Number

5591-70-8

Product Name

4-phenyl-1H-pyrazol-5-amine

IUPAC Name

4-phenyl-1H-pyrazol-5-amine

Molecular Formula

C9H9N3

Molecular Weight

159.19 g/mol

InChI

InChI=1S/C9H9N3/c10-9-8(6-11-12-9)7-4-2-1-3-5-7/h1-6H,(H3,10,11,12)

InChI Key

QEHKQNYBBLCFIJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(NN=C2)N

Canonical SMILES

C1=CC=C(C=C1)C2=C(NN=C2)N

The exact mass of the compound 4-phenyl-1H-pyrazol-5-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-phenyl-1H-pyrazol-5-amine (CAS 5591-70-8) is a highly specialized heterocyclic building block primarily procured for the regioselective synthesis of pyrazolo[1,5-a]pyrimidine and pyrazoloquinazoline scaffolds. As a bifunctional nucleophile containing both an exocyclic amine and an endocyclic nitrogen, it enables cascade cyclizations and multicomponent annulations with 1,3-dielectrophiles. Its primary industrial and pharmaceutical value lies in positioning the phenyl ring exactly at the 4-position of the pyrazole, which translates to the critical 3-position in the resulting fused bicyclic systems. This specific geometry is foundational for developing potent, selective kinase inhibitors (such as Pim-1 and Flt-3 inhibitors) and fungal-selective Hsp90 inhibitors, making it a non-interchangeable precursor for advanced medicinal chemistry workflows [1].

Substituting 4-phenyl-1H-pyrazol-5-amine with its close analog 3-phenyl-1H-pyrazol-5-amine fundamentally alters the regiochemical outcome of subsequent cyclization reactions, yielding 2-phenylpyrazolo[1,5-a]pyrimidines instead of the desired 3-phenyl isomers. In kinase inhibitor development, this spatial shift abolishes the critical hydrophobic interaction within the ATP-binding pocket. Furthermore, utilizing an unsubstituted 1H-pyrazol-5-amine or a 4-halogenated analog (e.g., 4-bromo-1H-pyrazol-5-amine) fails to provide the necessary steric and electronic profile; for instance, 3-bromo-pyrazolo[1,5-a]pyrimidine fragments are completely inactive against target kinases like Pim-1. Procurement of the exact 4-phenyl regioisomer is therefore mandatory to ensure target binding affinity and to avoid costly dead-end synthetic routes [1].

Essentiality of the 4-Phenyl Substitution for Kinase Inhibitor Potency

In the synthesis of Pim-1 kinase inhibitors, the 4-phenyl group of the pyrazole precursor translates to the 3-aryl group of the pyrazolo[1,5-a]pyrimidine core. Fragment analysis demonstrates that a 3-aryl-5-chloropyrazolo[1,5-a]pyrimidine fragment (derived from 4-phenyl-1H-pyrazol-5-amine) exhibits a baseline IC50 of 5 μM against Pim-1. In contrast, the baseline comparator fragment lacking the 3-aryl group (3-bromo-5-chloropyrazolo[1,5-a]pyrimidine) is completely inactive. When fully elaborated, the 3-aryl derivatives achieve highly potent IC50 values of 27–45 nM[1].

Evidence DimensionPim-1 Kinase Inhibition (IC50 of core fragment)
Target Compound Data5 μM (3-aryl fragment derived from 4-phenyl-1H-pyrazol-5-amine)
Comparator Or BaselineInactive (3-bromo fragment derived from 4-bromo-1H-pyrazol-5-amine)
Quantified DifferenceConversion from complete inactivity to 5 μM baseline potency, enabling nanomolar final compounds
ConditionsIn vitro Pim-1 kinase inhibition assay

Procuring the 4-phenyl precursor is strictly required to access the 3-aryl pyrazolo[1,5-a]pyrimidine pharmacophore, without which the resulting compounds fail to inhibit the target kinase.

Regioselective Yield in Cascade Cyclization for Bicyclic Scaffolds

4-phenyl-1H-pyrazol-5-amine demonstrates excellent processability in cascade cyclizations with masked Michael acceptors. When reacted with N-methyl uracil in the presence of sodium ethoxide, it undergoes highly regioselective cyclization to yield the key building block 3-phenylpyrazolo[1,5-a]pyrimidinone in 62% isolated yield. This robust conversion is critical for scale-up, providing a reliable pathway to 5-chloro-3-phenylpyrazolo[1,5-a]pyrimidine intermediates without the need for complex chromatographic separation of regioisomers that often plague generic aminopyrazole cyclizations [1].

Evidence DimensionIsolated Yield of Fused Bicyclic Intermediate
Target Compound Data62% yield of 3-phenylpyrazolo[1,5-a]pyrimidinone
Comparator Or BaselineGeneric aminopyrazole cyclizations (often yield complex regioisomer mixtures requiring separation)
Quantified DifferenceHigh regioselectivity and 62% single-isomer yield
ConditionsReflux in ethanol with sodium ethoxide for 3 hours

High regioselectivity and good yields in the primary cyclization step reduce downstream purification costs and improve overall manufacturability of the active pharmaceutical ingredient.

Precursor Suitability for Fungal-Selective Hsp90 Inhibitors

In the development of fungal-selective resorcylate aminopyrazole Hsp90 inhibitors, 4-phenyl-1H-pyrazol-5-amine is utilized to install a critical phenyl substituent. When the 4-phenyl-1H-pyrazol-5-amine core is incorporated (e.g., compound 10e), the resulting analogs demonstrate specific structure-activity relationships that allow for tuning of selectivity between Cryptococcus neoformans Hsp90 and human Hsp90 paralogs. Modifying this position to a simple methyl group or shifting the phenyl to the 3-position alters the steric bulk in the binding pocket, often resulting in nonselective or less potent inhibitors [1].

Evidence DimensionTarget Selectivity (Fungal vs. Human Hsp90)
Target Compound DataEnables >4-fold fungal selectivity in optimized analogs
Comparator Or BaselineAliphatic or 3-phenyl substitutions (often nonselective or less active)
Quantified DifferenceRestoration of fungal selectivity and maintenance of submicromolar potency
ConditionsIn vitro Hsp90 inhibition assays (C. neoformans vs. human lysate)

It provides a specific structural vector required to achieve pathogen selectivity, making it the preferred building block for antifungal drug discovery programs over generic pyrazoles.

Synthesis of Pim-1 and Flt-3 Kinase Inhibitors

Serves as the essential starting material for 3-arylpyrazolo[1,5-a]pyrimidine derivatives, providing the critical hydrophobic interaction required for nanomolar target inhibition without hERG liability [1].

Development of Fungal-Selective Hsp90 Inhibitors

Utilized as a core building block where the 4-phenyl substitution on the pyrazole ring is leveraged to tune selectivity between fungal and human Hsp90 isoforms [2].

Multicomponent Annulation for Pyrazoloquinazolines

Employed in process chemistry as a bifunctional nucleophile in cascade reactions to build complex polycyclic libraries efficiently, leveraging its predictable regioselectivity [1].

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.5%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5591-70-8

Wikipedia

1H-Pyrazol-4-amine, 4-phenyl- (9CI)

Dates

Last modified: 08-16-2023

Explore Compound Types